(3-Carbamoylphenyl) 4-carbamoylbenzoate
Description
Properties
IUPAC Name |
(3-carbamoylphenyl) 4-carbamoylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c16-13(18)9-4-6-10(7-5-9)15(20)21-12-3-1-2-11(8-12)14(17)19/h1-8H,(H2,16,18)(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCERTBAHFCFYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)C(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Carbamoylphenol
3-Carbamoylphenol is synthesized via carbamoylation of 3-aminophenol or hydrolysis of 3-cyanophenol. A novel transamidation approach, as described in a 2021 patent, enables the conversion of tertiary amides (e.g., N-phenyl-N-tosyl benzamide derivatives) to primary amides using ammonium carbonate under metal-free conditions. For instance, 3-methyl-N-phenyl-N-tosylbenzamide reacts with (NH₄)₂CO₃ in dimethyl sulfoxide (DMSO) at 25°C for 6 hours to yield 3-carbamoylphenol in 91% efficiency.
Esterification Strategies for Final Coupling
The esterification of 4-carbamoylbenzoic acid with 3-carbamoylphenol is achieved through two primary pathways: acid chloride activation or direct coupling using dehydrating agents .
Acid Chloride-Mediated Esterification
4-Carbamoylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-carbamoylbenzoyl chloride reacts with 3-carbamoylphenol in the presence of a base (e.g., pyridine or DMAP) to form the target ester. This method, while efficient, requires anhydrous conditions to prevent hydrolysis of the acid chloride.
Example Protocol:
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Activation: 4-Carbamoylbenzoic acid (1.0 eq) is refluxed with SOCl₂ (3.0 eq) in dry dichloromethane (DCM) for 4 hours.
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Esterification: The acid chloride is added dropwise to a solution of 3-carbamoylphenol (1.2 eq) and DMAP (0.1 eq) in DCM at 0°C. The mixture is stirred for 12 hours at room temperature.
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Yield: 78% after purification via silica gel chromatography.
Coupling Reagent-Assisted Esterification
Direct coupling using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) avoids the need for acid chloride preparation. For example, HATU-mediated coupling of 4-carbamoylbenzoic acid and 3-carbamoylphenol in DMF with DIPEA (N,N-Diisopropylethylamine) achieves a 70% yield.
Optimization and Stability Considerations
Reaction Temperature and Solvent Effects
Esterification efficiency is highly solvent-dependent. Polar aprotic solvents like DMF or DMSO enhance reagent solubility but may promote side reactions at elevated temperatures. Trials comparing DCM, THF, and DMF revealed optimal yields in DMF at 25°C.
Carbamoyl Group Stability
Both carbamoyl groups are susceptible to hydrolysis under strongly acidic or basic conditions. Neutral pH and mild temperatures (20–40°C) are critical during synthesis. For instance, 3-carbamoyl-2-phenylpropionaldehyde, a structurally related compound, decomposes rapidly at physiological pH (t₁/₂ < 30 s), underscoring the need for controlled reaction environments.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(3-Carbamoylphenyl) 4-carbamoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Nitro, bromo, or sulfonic acid derivatives, depending on the specific substitution reaction.
Scientific Research Applications
Synthesis Methodology
- Reagents : The synthesis typically involves the use of amines, acyl chlorides, and benzoic acid derivatives.
- Conditions : Reactions are conducted under controlled temperatures and solvents to optimize yield and purity.
- Yield : Reports indicate yields exceeding 80% under optimized conditions, making it a viable candidate for further development in pharmaceutical applications .
Biological Applications
The compound has shown promise in several biological applications:
Anticancer Activity
(3-Carbamoylphenyl) 4-carbamoylbenzoate has been investigated for its anticancer properties. Studies indicate that it inhibits specific protein kinases involved in cancer cell proliferation, making it a potential lead compound for cancer therapies. For instance, analogs of this compound have demonstrated significant inhibitory effects on tumor growth in xenograft models .
Enzyme Inhibition
The compound acts as an inhibitor for various enzymes, including:
- Aminopeptidase N (APN) : Inhibitory assays have shown that it exhibits potent activity against APN, which is implicated in tumor angiogenesis .
- Histone Deacetylases (HDACs) : Recent studies have highlighted its dual inhibitory activity against HDACs, suggesting its role in epigenetic modulation and potential use in treating diseases associated with aberrant gene expression .
Case Studies
Several case studies have illustrated the effectiveness of (3-Carbamoylphenyl) 4-carbamoylbenzoate in various therapeutic contexts:
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's efficacy against breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value indicating significant potency compared to standard treatments .
| Treatment | IC50 (µM) |
|---|---|
| Control | 15 |
| Compound A | 5 |
| Compound B | 10 |
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound against neurodegenerative diseases such as Alzheimer’s. The study utilized butyrylcholinesterase (BChE) as a biomarker and found that the compound significantly inhibited BChE activity, suggesting its potential as a therapeutic agent for Alzheimer’s disease .
Mechanism of Action
The mechanism of action of (3-Carbamoylphenyl) 4-carbamoylbenzoate involves its interaction with specific molecular targets. The carbamoyl groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can also participate in π-π interactions, further affecting the compound’s behavior in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between (3-Carbamoylphenyl) 4-carbamoylbenzoate and analogous compounds:
Detailed Comparative Analysis
URB-597
- Structural Differences : Replaces the benzoate ester with a carbamate linkage to a cyclohexyl group.
- Functional Impact : The carbamate group enhances metabolic stability compared to esters, making URB-597 resistant to esterase-mediated hydrolysis.
- Biological Activity: Acts as a fatty acid amide hydrolase (FAAH) inhibitor, elevating endogenous cannabinoid levels. highlights its use in behavioral studies in rats, demonstrating anxiolytic and neuroprotective effects .
Lotamilast (Methyl 4-((3-(6,7-Dimethoxyquinazolinyl)phenyl)carbamoyl)benzoate)
- Structural Differences : Incorporates a quinazolinyl heterocycle and methoxy groups, increasing molecular weight and complexity.
- Functional Impact : The quinazolinyl moiety enhances binding affinity to phosphodiesterase-4 (PDE4), a target in inflammatory diseases.
- Applications : Approved for conditions like chronic obstructive pulmonary disease (COPD) due to its anti-inflammatory properties .
Boronic Acid Derivatives
- Structural Differences : Replace the benzoate ester with a boronic acid (-B(OH)₂) group.
- Functional Impact : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. The carbamoyl group in (3-(Methylcarbamoyl)phenyl)boronic acid modifies electronic properties, as evidenced by HOMO/LUMO analyses in .
4-[[3-[(4-Carboxylatophenyl)carbamoyl]benzoyl]amino]benzoate
Key Trends and Implications
Functional Group Influence :
- Carbamoyl Groups : Enhance hydrogen bonding and solubility in polar solvents but may reduce lipophilicity.
- Ester vs. Carbamate : Esters are prone to hydrolysis, whereas carbamates offer greater metabolic stability.
- Boronic Acids : Enable synthetic versatility but introduce reactivity challenges.
Biological Activity :
- Compounds with carbamoyl groups (e.g., URB-597, Lotamilast) often target enzymes or receptors involved in signaling pathways.
- Bulkier substituents (e.g., quinazolinyl in Lotamilast) improve target specificity but may complicate synthesis .
Synthetic Utility :
- Boronic acid derivatives are critical in cross-coupling reactions, while benzoate esters serve as prodrugs or intermediates .
Q & A
Q. What mechanistic insights explain the pH-dependent hydrolysis of (3-carbamoylphenyl) 4-carbamoylbenzoate?
- Methodology :
- Conduct kinetic studies across pH 2–10 (buffered solutions) with HPLC monitoring.
- For methyl 4-carbamoylbenzoate, hydrolysis at pH >8 follows pseudo-first-order kinetics, with activation energy (Ea) of 45 kJ/mol .
- Propose mechanisms via DFT calculations (Gaussian 09) to identify transition states and rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
